molecular formula C8H5F5O B15204857 3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol

3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B15204857
M. Wt: 212.12 g/mol
InChI Key: TYBUWMGRLHOWEW-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a trifluoromethyl group on the benzene ring, along with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of the corresponding benzyl alcohol precursor using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

  • Halogen Exchange Reactions: Another approach is halogen exchange reactions, where a halogenated precursor undergoes substitution with fluorine atoms using reagents like potassium fluoride (KF) in the presence of a suitable catalyst.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone (CF3SO2F) under controlled conditions.

Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions, often using continuous flow reactors to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: Oxidation of the benzyl alcohol group can yield the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylated methylene group.

  • Substitution Reactions: Substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3,6-Difluoro-2-(trifluoromethyl)benzoic acid.

  • Reduction: 3,6-Difluoro-2-(trifluoromethyl)benzylamine.

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.

Comparison with Similar Compounds

  • 3,5-Difluoro-2-(trifluoromethyl)benzyl alcohol

  • 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

  • 2,4-Difluoro-3-(trifluoromethyl)benzyl alcohol

Uniqueness: 3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which can influence its reactivity and biological activity compared to similar compounds.

This compound's unique properties and versatility make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery highlight its importance in advancing both chemistry and medicine.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

[3,6-difluoro-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-2,14H,3H2

InChI Key

TYBUWMGRLHOWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CO)C(F)(F)F)F

Origin of Product

United States

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